ISF-402
Description
Properties
CAS No. |
484649-95-8 |
|---|---|
Molecular Formula |
C19H31N7O7 |
Molecular Weight |
469.499 |
IUPAC Name |
L-valyl-L-histidyl-L-threonyl-L-asparagine |
InChI |
InChI=1S/C19H31N7O7/c1-8(2)14(21)17(30)24-11(4-10-6-22-7-23-10)16(29)26-15(9(3)27)18(31)25-12(19(32)33)5-13(20)28/h6-9,11-12,14-15,27H,4-5,21H2,1-3H3,(H2,20,28)(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,32,33)/t9-,11+,12+,14+,15+/m1/s1 |
InChI Key |
BYWLSTFTCYEFLE-GIEZYDSUSA-N |
SMILES |
O=C(N)C[C@@H](C(O)=O)NC([C@H]([C@H](O)C)NC([C@H](CC1=CNC=N1)NC([C@H](C(C)C)N)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ISF-402; ISF 402; ISF402 |
Origin of Product |
United States |
Molecular and Mechanistic Elucidation of Isf 402
Characterization of ISF-402 as a Prodrug and Identification of Active Metabolites
This compound is characterized as a prodrug for the active species, HTD-amide aspectfinancial.com.au. A prodrug is a parent drug that is inactive or less active than its metabolite and requires metabolic conversion in the body to exert its therapeutic effect labce.comnih.gov. The conversion of this compound to HTD-amide is a key step in its mechanism of action aspectfinancial.com.au. Assays have been developed to measure the concentrations of both this compound and its active metabolite, HTD-amide, in plasma from humans and animals aspectfinancial.com.au. Plasma concentrations of HTD-amide observed in human trials have been reported to be similar to concentrations that demonstrated improved insulin (B600854) activity in rabbits aspectfinancial.com.au.
Investigation of Insulin Sensitization Pathways Mediated by this compound
This compound functions as an insulin sensitizer (B1316253), enhancing the activity of insulin nih.govmedkoo.com. This is particularly relevant in conditions like type 2 diabetes, which are characterized by insulin resistance medkoo.comnih.gov. The mechanisms by which this compound mediates insulin sensitization involve interactions with zinc and influence on insulin's structural state, as well as effects on cellular glucose handling nih.govaspectfinancial.com.audrugbank.comasx.com.auebiohippo.com.
Zinc Chelation and Modulation of Insulin Oligomeric States
Insulin is stored in pancreatic beta cells as zinc-stabilized hexamers nih.gov. For insulin to bind to its receptor and exert its effects, it must dissociate into its monomeric form nih.gov. This compound is a zinc-binding peptide nih.govmedkoo.com. Peptides containing the HTD-amide sequence and a free alpha-amino group have shown optimal binding to Zn²⁺ and exhibit secondary structure in the presence of Zn²⁺ nih.gov. This binding is concentration-dependent and results in a 1:1 zinc:peptide complex nih.gov. In vitro studies have demonstrated that this compound can disperse hexameric insulin into dimers and monomers nih.gov. This dispersal of insulin oligomers through zinc chelation is thought to contribute to the hypoglycemic activity of this compound and related peptides nih.gov. The insulin potentiation by this compound was reduced when lispro insulin, which does not form zinc-stabilized hexamers, was used instead of hexameric zinc insulin, further supporting the role of zinc chelation and hexamer dispersal in its mechanism nih.gov.
Cellular and Subcellular Pharmacodynamics of this compound
Cellular and subcellular pharmacodynamics examine the biochemical and physiological effects of a drug at the cellular level and within specific cellular compartments uclouvain.beucl.ac.be. For this compound, this involves understanding how the compound and its active metabolite, HTD-amide, interact with cellular components to mediate insulin sensitization nih.govaspectfinancial.com.auebiohippo.com. This includes their binding to zinc ions, their influence on insulin hexamer stability and dissociation, and their impact on the signaling pathways downstream of the insulin receptor that regulate glucose uptake and metabolism nih.govaspectfinancial.com.audrugbank.comebiohippo.comnih.gov. Interstitial fluid (ISF), which surrounds cells, is a relevant compartment for studying cellular pharmacodynamics as it is the medium through which cells receive nutrients and eliminate waste, and its composition is similar to plasma rsc.orgacs.org. Understanding the concentration and activity of this compound and HTD-amide in the ISF is crucial for elucidating their effects on target cells involved in glucose homeostasis rsc.org.
Preclinical Efficacy and Pharmacological Profiling of Isf 402
In Vitro Assessment of ISF-402 Biological Activities
Preclinical research included the assessment of this compound's biological activities in cultured cell systems asx.com.au. These studies aimed to understand the compound's direct effects on cellular processes relevant to glucose metabolism.
Glucose Transport and Metabolic Regulation in Cultured Cell Systems
In vitro studies were conducted using cultured cell lines, including adipocytes (adipose tissue), muscle cells (skeletal muscle), and hepatocytes (livers), to investigate the effects of this compound on glucose uptake and metabolic regulation asx.com.au. Experiments with isolated tissues demonstrated an increase in glucose uptake in the presence of 1mM of ISF asx.com.au. While these studies were performed to understand how the peptide functions and its effects on glucose transport, detailed quantitative data regarding this compound's impact on glucose transport rates or specific metabolic pathways in these cell lines were not extensively detailed in the available information asx.com.au. General research indicates that evaluating glucose uptake in cultured cells is crucial for studying metabolic disorders like diabetes mellitus nih.gov. Various methods exist for measuring glucose uptake in mammalian cells, including those using radiolabeled or fluorescent glucose analogs nih.govpromega.de. Cellular models, while useful for observing mechanisms and signaling pathways, have limitations in providing complete information on the compensatory or decompensatory mechanisms seen in a whole organism mdpi.com.
Effects on Intracellular Signaling and Glycogen (B147801) Synthesis
Research into this compound included examining its effects on glycogen synthesis in cultured cell lines asx.com.au. The ability to synthesize this compound was significant as it allowed for the repeated reproduction of an analogue for testing in cell, animal, and human trials asx.com.au. Insulin (B600854) is known to stimulate glycogen synthesis in muscle and liver by promoting a net decrease in the phosphorylation of glycogen synthase, the rate-limiting enzyme in this pathway nih.gov. While this compound's mechanism involves influencing insulin's form, specific data detailing this compound's direct effects on intracellular signaling pathways downstream of insulin binding or its quantitative impact on glycogen synthesis levels in cultured cells were not provided in the available information aspectfinancial.com.auasx.com.au. Glycogen serves as a crucial carbohydrate reserve, and its synthesis and breakdown are tightly regulated by hormones like insulin and glucagon (B607659) nih.gov.
In Vivo Efficacy Studies in Animal Models of Metabolic Dysregulation
This compound has been evaluated for its efficacy in animal models of metabolic dysregulation, particularly those relevant to type 2 diabetes aspectfinancial.com.auasx.com.auasx.com.au. Animal testing was considered a key milestone following initial research in cultured cells to establish data necessary for potential human trials asx.com.au.
Comparative Analysis in Genetically Susceptible Rodent Models
This compound has shown activity in diabetes animal models, including Zucker fatty rats aspectfinancial.com.auresearchgate.net. Zucker fatty rats are a commonly used model for type 2 diabetes, exhibiting characteristics similar to the human condition, including obesity and insulin resistance criver.comnih.gove-dmj.org. In studies involving Zucker fatty rats injected with either insulin alone or insulin with this compound, the combination of insulin and this compound resulted in a greater reduction in blood glucose compared to insulin alone aspectfinancial.com.auresearchgate.net. Insulin alone reduced blood glucose by 0.6 mM, while insulin with this compound reduced blood glucose by 1.6 mM aspectfinancial.com.auresearchgate.net. While this compound demonstrated activity in this genetically susceptible model, detailed comparative analyses of its efficacy across a range of different genetically susceptible rodent models of metabolic dysregulation were not available in the provided information. Different rodent models exist for studying type 1 and type 2 diabetes, each with distinct pathophysiological features nih.gov.
Impact on Systemic Glucose Homeostasis in Preclinical Animal Studies
Preclinical studies in animals have investigated this compound's impact on systemic glucose homeostasis aspectfinancial.com.au. In addition to the studies in Zucker fatty rats, this compound was also tested in Wistar rats aspectfinancial.com.au. Oral administration of this compound to Wistar rats one hour before an insulin tolerance test reduced blood glucose levels and enhanced the response to insulin aspectfinancial.com.au. This suggests that orally administered this compound is active and can influence systemic glucose regulation aspectfinancial.com.au. The mechanism involving the dispersal of hexameric insulin is proposed to contribute to increased whole body glucose disposal, a key aspect of systemic glucose homeostasis aspectfinancial.com.au.
The following table summarizes the observed blood glucose reduction in Zucker fatty rats:
| Treatment | Blood Glucose Reduction (mM) |
| Insulin | 0.6 |
| Insulin with this compound | 1.6 |
Preclinical Pharmacokinetic Investigations of this compound and its Active Metabolites
Preclinical pharmacokinetic investigations of this compound have been conducted aspectfinancial.com.au. These studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) eurofins.com. It has been established that this compound is a prodrug for the active species, HTD-amide aspectfinancial.com.au. A robust procedure for measuring this compound in plasma has been developed aspectfinancial.com.au. The assay is capable of measuring both this compound and its major clinically active metabolite, HTD-amide, in plasma from humans and animals aspectfinancial.com.au. Pharmacokinetic data supports the bioavailability of this compound aspectfinancial.com.au. Plasma concentrations of HTD-amide observed in dosed human subjects from a Phase Ia trial were found to be similar to the concentrations that demonstrated improvement in insulin activity in rabbits aspectfinancial.com.au. While the conversion of this compound to HTD-amide is a key aspect of its pharmacokinetics, detailed preclinical ADME profiles for both this compound and HTD-amide, including specific data on absorption rates, distribution patterns, comprehensive metabolic pathways, and excretion routes in different preclinical species, were not extensively detailed in the available information. Preclinical PK studies often involve assessing in vitro stability and in vivo ADME profiles to characterize drug behavior eurofins.com.
Synthetic Methodologies and Computational Approaches in Isf 402 Research
Chemical Synthesis Strategies for ISF-402 and Related Analogues
This compound (VHTD-amide) is a synthesized peptide analogue of GHTD-amide. nih.govmonash.edu The synthesis of ISF 402 has been reported, with the compound being delivered for testing in various cell lines, including adipocytes, muscle cells, and hepatocytes, to study its effects on glucose uptake and glycogen (B147801) synthesis. organic-chemistry.org This indicates that reproducible methods for the chemical synthesis of this compound have been established at a research scale.
General chemical synthesis strategies for amides and peptides involve the formation of amide bonds between amino acids or peptide fragments. nih.gov Various methods exist for amide synthesis, including coupling reactions utilizing activating agents or catalysts to facilitate the formation of the peptide linkage. nih.gov The synthesis of peptides like this compound and GHTD-amide, which contain specific amino acid sequences (Val-His-Thr-Asp-amide and Gly-His-Thr-Asp-amide, respectively), typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by purification and characterization. While specific detailed synthetic flowcharts for this compound were not found in the provided snippets, the successful synthesis and testing of this compound and the mention of supplementary methods for the synthesis of another compound (PL402, a rhamnoside derivative) suggest that standard peptide synthesis techniques are applicable.
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling play an increasingly significant role in chemical research and drug design, offering insights into molecular properties and interactions. nih.gov These techniques can be applied to study the characteristics of compounds like this compound, although specific computational studies focused solely on this compound were not detailed in the provided information. Computational approaches can complement experimental studies by providing predictions and theoretical understanding. nih.gov
In silico methods can be used to predict the molecular conformation and bioavailability characteristics of chemical compounds. Predicting molecular conformation is important as the three-dimensional structure of a molecule influences its interaction with other molecules, such as proteins or receptors. Techniques like molecular mechanics and molecular dynamics simulations can explore the possible conformations of a peptide like this compound in different environments.
Bioavailability, which refers to the extent and rate at which the active substance is absorbed and becomes available at the site of action, is a critical parameter in drug development. In silico tools can predict oral bioavailability based on molecular descriptors such as lipophilicity, size, polarity, solubility, saturation, and flexibility. For peptides, factors influencing absorption and distribution, such as permeability and interactions with biological fluids like interstitial fluid (ISF), can also be assessed computationally. While general methods for bioavailability prediction exist, specific in silico predictions for this compound were not found in the provided snippets.
Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect the biological activity of a compound. researchgate.net For peptides like this compound and its analogue GHTD-amide, SAR studies would involve synthesizing and testing a series of related peptides with modifications to the amino acid sequence or structure to determine how these changes impact their insulin-potentiating or hypoglycemic activity. nih.gov
Computational approaches can aid in the design principles for SAR studies by predicting the potential impact of structural modifications on molecular properties and interactions. nih.gov Molecular modeling and docking studies can help predict how different analogues might bind to target molecules, such as components involved in insulin (B600854) signaling or zinc ions. nih.gov This can help prioritize which analogues to synthesize and test experimentally, making the SAR exploration more efficient. While the snippets mention SAR characterization in the context of protein structure and ligand interactions generally researchgate.net, and the investigation of ISF402 as an analogue nih.govmonash.edu, specific computational design principles applied to the SAR of this compound analogues were not detailed.
In Silico Predictions of Molecular Conformation and Bioavailability Characteristics
Analytical Techniques for Research-Scale Characterization of this compound
Characterization of synthesized compounds like this compound at the research scale is essential to confirm their identity, purity, and structural integrity. Various analytical techniques are employed for this purpose. For peptides, common techniques include mass spectrometry (MS) to determine molecular weight and sequence, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional structure. researchgate.net
In the context of this compound (VHTD-amide) and GHTD-amide, Circular Dichroism and Potentiometry have been used to characterize their interaction with zinc ions. nih.gov Circular Dichroism can provide information about the secondary structure of peptides and how it changes upon binding to metal ions. Potentiometry can be used to study the binding affinity and stoichiometry of metal-peptide complexes. nih.gov
Other general analytical techniques applicable to the characterization of organic compounds and peptides include:
UV-Visible Spectroscopy: Useful for detecting compounds with chromophores and quantifying their concentration. researchgate.net
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. researchgate.net
High-Performance Liquid Chromatography (HPLC): Used for separation and purification, often coupled with UV or MS detection for analysis and purity assessment. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can provide elemental composition and chemical state information.
Scanning Electron Microscopy (SEM): Used to visualize the morphology of solid samples.
Advanced Research Directions and Methodological Considerations for Isf 402
Exploration of Novel Target Interactions and Signaling Cascades
Investigations into compounds identified with the "402" designation have sought to delineate their interactions with biological targets and their influence on downstream signaling pathways. For an early Insulin (B600854) Sensitising Factor analogue referred to as ISF 402, initial research focused on its effects on glucose uptake and glycogen (B147801) synthesis in cultured cell lines, including adipocytes, muscle cells, and hepatocytes. This suggests an exploration of pathways involved in glucose metabolism and insulin signaling. The aim of this early work was to potentially identify a unique mechanism of action for the treatment of Type 2 diabetes.
In a different context, Bardoxolone methyl, also known as RTA 402 or CDDO-methyl ester, has been characterized preclinically as an activator of the Nrf2 pathway and an inhibitor of the NF-κB pathway. The Nrf2 pathway is a key regulator of antioxidant and detoxification responses, while NF-κB is a crucial transcription factor involved in inflammatory and immune responses. The dual modulation of these significant signaling cascades highlights a complex mechanism of action for Bardoxolone methyl, suggesting potential therapeutic applications related to oxidative stress and inflammation.
ADCT-402, an antibody-drug conjugate utilizing a pyrrolobenzodiazepine (PBD) dimer warhead, represents another instance where "402" is part of a compound's designation. This entity targets CD19, an antigen found on B-cell surfaces. Upon internalization into the cell, the cytotoxic PBD warhead is released, which then binds irreversibly to DNA, forming interstrand cross-links in the minor groove. This action disrupts DNA replication and ultimately leads to cell death, demonstrating a distinct mechanism involving targeted delivery of a cytotoxic chemical entity and subsequent DNA interaction.
Development of Advanced Preclinical Models for Efficacy Evaluation
Advanced preclinical models are essential for accurately evaluating the efficacy of potential therapeutic compounds before clinical trials. For the early ISF 402 project, initial efficacy testing involved cultured cell lines, specifically adipocytes, muscle cells, and hepatocytes, to study effects on glucose uptake and glycogen synthesis. While these are fundamental preclinical tools, advanced research increasingly utilizes more complex models that better recapitulate human physiology and disease.
In the context of oncology, where ADCT-402 is being investigated, advanced preclinical models such as patient-derived xenografts (PDXs) and ex vivo systems are employed to predict treatment response and investigate mechanisms of resistance. These models can faithfully mimic specific clinical scenarios, providing a platform for evaluating the efficacy of compounds in a more clinically relevant setting. The development and utilization of such advanced models are critical for improving the translational success rate of preclinical findings. While the provided information does not explicitly detail the use of such advanced models for the early ISF 402 analogue or Bardoxolone methyl, the trend in advanced preclinical research for compounds targeting complex diseases involves moving towards more sophisticated model systems.
Emerging Methodologies and Future Outlook in Investigations
The future of research into compounds like those referred to as "402" will likely involve the application of emerging methodologies to further unravel their mechanisms and optimize their therapeutic potential. For entities like the early ISF 402 analogue, future studies might involve more detailed investigations into specific protein targets and the intricacies of affected signaling pathways using advanced biochemical and cell biology techniques.
For compounds like Bardoxolone methyl, further research could explore the complete spectrum of genes and proteins regulated by its interaction with the Nrf2 and NF-κB pathways using advanced transcriptomics and proteomics. The application of quantitative systems pharmacology (QSP) models, as mentioned in the context of antibody research, could potentially be adapted to model the complex interactions of compounds like Bardoxolone methyl within biological systems, helping to predict efficacy and understand variability.
In the broader scope of preclinical research relevant to these compounds, emerging methodologies include advanced bioinformatics and machine learning for integrating complex biological data and predicting drug responses. The development of novel in vitro and in vivo models that better mimic human disease conditions, including those incorporating the tumor microenvironment or specific metabolic complexities, will also be crucial. The future outlook for investigating compounds like those designated "402" involves a multidisciplinary approach, combining advanced chemical characterization with sophisticated biological techniques, integrated omics analysis, and predictive modeling to accelerate the translation of research into potential clinical applications.
Q & A
Q. What statistical practices are essential for validating this compound’s therapeutic potential?
- Report effect sizes, confidence intervals, and p-values. For high-throughput data, apply corrections for multiple comparisons (e.g., Benjamini-Hochberg). Share code/scripts (R, Python) for transparency .
Tables: Key Considerations for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
